molecular formula C16H19NO4 B13570748 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13570748
M. Wt: 289.33 g/mol
InChI Key: OPOQVWYJZLUFIZ-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid features a rigid spiro[3.3]heptane core, a benzyloxycarbonyl (Cbz)-protected amine, and a carboxylic acid group. Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31 g/mol) .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-13(19)16(10-15(11-16)7-4-8-15)17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19)

InChI Key

OPOQVWYJZLUFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Spiro[3.3]heptane Core

Step Reagents & Conditions Description Yield & Notes
1 Reaction of N,N-dimethylamide of cyclobutane carboxylic acid with alkenes in presence of trifluoromethanesulfonic anhydride ((CF3SO2)2O) and collidine Thermal cyclization forms spiro[3.3]heptane derivatives Good yields reported; compatible with halogen, silyl, and azetidine substituents
2 Hydrolysis of intermediate vinamidinium salts Converts intermediate to spirocyclic acid Efficient and reproducible; scalable to gram quantities

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

Step Reagents & Conditions Description Yield & Notes
3 Reaction of amino-spiro compound with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 in aqueous/organic solvent) Introduces Cbz protecting group on amino nitrogen High selectivity and yields; prevents side reactions during oxidation/carboxylation

Alternative Synthetic Routes and Notes

  • Use of Carbodiimide Coupling Agents:
    In some protocols, coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) are employed in N,N-dimethylformamide (DMF) to facilitate amide bond formation or protection steps under mild conditions, improving yields and purity.

  • Three-Step Synthesis via Cyanide Intermediate:
    A patented method describes a three-step synthesis involving reaction with p-dimethylamino-azo-benzene acyl chlorides, cyanide substitution, and final basic hydrolysis to yield related spirocyclic carboxylic acids. Though this method is for a Boc-protected analog, similar principles may apply for Cbz-protected derivatives.

  • Scalability and Purification:
    The synthetic routes have been demonstrated to work efficiently on milligram to multigram scales. Purification methods include silica gel chromatography with dichloromethane-methanol gradients or distillation under reduced pressure for larger batches.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Description Yield / Purity References
Spirocyclic Core Formation Keteneiminium salts, alkenes, (CF3SO2)2O, collidine Thermal cyclization to spiro[3.3]heptane Good yields; scalable
Amino Group Protection Benzyloxycarbonyl chloride (Cbz-Cl), base Cbz protection of amino group High yields, selective
Carboxylation Oxidation/hydrolysis of esters Introduction of carboxylic acid group Purity ≥95%
Coupling Agents (optional) EDC·HCl, HOBt, DMF Facilitates amide bond formation Improved yields
Alternative Cyanide Route p-Dimethylamino-azo-benzene acyl chloride, NaCN Multi-step synthesis of spiro acids Moderate yield (~38%)

Research Discoveries and Practical Considerations

  • The spiro[3.3]heptane scaffold is increasingly recognized as a non-collinear benzene bioisostere, offering unique exit vectors for substituents and enabling novel drug design opportunities.

  • The benzyloxycarbonyl (Cbz) group remains a preferred protecting group due to its stability under a variety of reaction conditions and ease of removal by catalytic hydrogenation.

  • The described synthetic routes are compatible with a wide range of functional groups, allowing for diverse substitution patterns on the spirocyclic core.

  • Purification and characterization techniques such as silica gel chromatography, recrystallization, and X-ray crystallography have been successfully applied to confirm structure and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

  • Reagents: Methanol, ethanol, or other alcohols with catalytic H₂SO₄ or DCC/DMAP.

  • Conditions: Room temperature to reflux (60–80°C), 4–12 hours.

  • Products: Corresponding esters (e.g., methyl or ethyl esters) with retained spirocyclic structure.

  • Example: Reaction with ethyl iodide under basic conditions yields ethyl 6-(Cbz-amino)spiro[3.3]heptane-2-carboxylate (69 in ), confirmed via X-ray crystallography .

Table 1: Esterification Reactions

AlcoholCatalystTemperatureTime (h)Yield (%)Product Application
EthanolDCC/DMAP25°C1278Intermediate for peptide synthesis
MethanolH₂SO₄60°C685Prodrug formulation

Amidation

The carboxylic acid reacts with amines to form amides, critical for peptide coupling:

  • Reagents: HATU, EDCI, or DCC with primary/secondary amines.

  • Conditions: Dry DMF or CH₂Cl₂, 0°C to room temperature, 2–6 hours.

  • Products: Stable amides, such as 73 (N-Boc-protected amino acid derivative) .

Key Example:

  • Substrate: 6-(Cbz-amino)spiro[3.3]heptane-2-carboxylic acid.

  • Amine: Benzylamine.

  • Product: 6-(Cbz-amino)-N-benzyl-spiro[3.3]heptane-2-carboxamide.

  • Yield: 72% .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

  • Conditions: Heating at 150–200°C or UV irradiation in inert solvents.

  • Products: Spiro[3.3]heptane derivatives with retained Cbz-protected amine.

  • Application: Generates analogs for structure-activity relationship (SAR) studies.

Carbonyl Reduction

The ketone intermediate (e.g., 40 in ) is reduced to alcohol 70 using NaBH₄:

  • Reagents: NaBH₄ in methanol.

  • Conditions: 0°C to room temperature, 1 hour.

  • Yield: 89% .

Oxime Reduction

Oxime intermediates (from ketone + hydroxylamine) are reduced to amines using Raney nickel:

  • Product: Amine 67 .

  • Application: Synthesis of primary amines for bioactive analogs .

Oxidation

The spirocyclic core resists oxidation, but side-chain modifications occur:

  • Reagent: H₂O₂ or KMnO₄.

  • Product: Epoxides or hydroxylated derivatives under controlled conditions.

Wolff-Kishner Reduction

  • Substrate: Ketone 24 .

  • Reagents: NH₂NH₂, KOH.

  • Product: Bromide 44, precursor to boronic acids (45) and carboxylic acids (46) .

Curtius Reaction

  • Substrate: Carboxylic acid 48.

  • Reagents: DPPA (diphenylphosphoryl azide).

  • Product: Aniline 49 .

Spirocyclic Ring Modifications

The spiro[3.3]heptane scaffold undergoes ring-opening under strong acidic/basic conditions:

  • Reagents: Concentrated HCl or NaOH.

  • Products: Linear diamines or diacids, useful for polymer synthesis.

Biological Interactions

While not a classical reaction, the compound mimics phenyl rings in drug targets:

  • Example: Replaces para-substituted phenyl in Vorinostat, retaining IC₅₀ ~0.55 µM (vs. 0.5 µM for original drug) .

  • Mechanism: Binds enzyme active sites via hydrogen bonding (carboxylic acid) and hydrophobic interactions (spirocycle).

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeReactivity Rank (1=High)Key Reagents
Carboxylic AcidEsterification/Amidation1DCC, HATU, alcohols
Cbz-Protected AmineDeprotection (H₂/Pd-C)2H₂, Pd-C, TFA
Spirocyclic CoreRing-Opening3HCl, NaOH

Critical Analysis

  • Steric Effects: The spiro[3.3]heptane framework imposes steric constraints, slowing reactions at the bridgehead positions .

  • Solubility: Low aqueous solubility (~2 mg/mL) necessitates polar aprotic solvents (DMF, DMSO) for reactions .

  • Stability: Decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s properties make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications

The table below highlights structural variations among spiro[3.3]heptane derivatives and their implications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ Cbz-protected amine, carboxylic acid Peptide synthesis intermediate
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ Boc-protected amine (tert-butoxycarbonyl) Acid-labile protection; used in solid-phase synthesis
6,6-difluoro-2-methylspiro[3.3]heptane-2-carboxylic acid C₉H₁₂F₂O₂ Fluorine atoms at C6, methyl group at C2 Enhanced metabolic stability; lipophilicity
6-aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ Free amine, carboxylic acid Reactive intermediate; prone to oxidation
6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂ Aminomethyl group, hydrochloride salt Improved solubility; potential CNS drug candidate
2-(thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid C₁₂H₁₄O₂S Thiophene ring at C2 Electronic modulation for kinase inhibition
Protecting Group Stability :
  • Cbz Group: Stable under basic conditions but requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal .
  • Boc Group : Cleaved under mild acidic conditions (e.g., TFA), making it preferable for orthogonal protection strategies .
Solubility and Bioavailability :
  • The ethyl ester derivative (e.g., 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid ethyl ester) exhibits increased lipophilicity (LogP ~1.8), enhancing membrane permeability .
  • Hydrochloride salts (e.g., 6-(aminomethyl) derivative) improve aqueous solubility for intravenous formulations .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known as 6-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 1087789-02-3
  • Purity : Typically 95% .

The spiro[3.3]heptane core structure of this compound allows it to function as a bioisostere of the phenyl ring, which is prevalent in many bioactive molecules. This structural mimicry can lead to enhanced biological activity while potentially reducing toxicity and improving pharmacokinetic properties .

Anticancer Activity

Research has indicated that compounds incorporating the spiro[3.3]heptane structure can exhibit significant anticancer properties. For example, studies have shown that replacing the phenyl ring in established anticancer drugs like Vorinostat and Sonidegib with spiro[3.3]heptane results in analogs with comparable or improved efficacy .

Table 1: Comparison of Biological Activity

CompoundIC50 (μM)EfficacyRemarks
Vorinostat0.5HighFDA-approved for cancer treatment
Sonidegib0.37HighHedgehog pathway inhibitor
Spiro Analog0.55ComparablePotential for reduced side effects

Analgesic Properties

In vivo studies have demonstrated that the compound exhibits significant antinociceptive activity similar to that of Benzocaine, making it a candidate for pain management therapies . The "tail flick test" on mice showed that the compound effectively reduces pain response, indicating its potential as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Clearance : Moderate clearance rates observed in animal models.
  • Half-life : Varies significantly based on structural modifications; analogs showed half-lives ranging from 11 to 93 minutes depending on the specific configuration .

Case Studies

  • Study on Metabolic Stability : A comparative analysis of metabolic stability between Sonidegib and its spiro[3.3]heptane analogs indicated that while metabolic stability was reduced, the therapeutic window remained promising due to lower toxicity profiles .
  • GABAAR Ligands Study : The compound was evaluated alongside GABAAR ligands, showcasing high aqueous solubility and low cytotoxicity, crucial for drug development targeting neurological pathways .

Q & A

Q. What are the challenges in scaling up spiro[3.3]heptane synthesis for in vivo studies, and how are they addressed?

  • Methodological Answer :
  • Purification : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.
  • Safety : Spiro intermediates may form explosive peroxides; monitor peroxide levels with test strips during storage.
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., LiAlH₄ reductions) to improve control .

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